molecular formula C6H8N2S B008639 5-Methyl-2-(methylthio)pyrimidine CAS No. 100114-24-7

5-Methyl-2-(methylthio)pyrimidine

Cat. No. B008639
M. Wt: 140.21 g/mol
InChI Key: HMROJJZKKIPDRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methyl-2-(methylthio)pyrimidine and related derivatives involves several chemical pathways. One notable method includes the Atwal-Biginelli cyclocondensation reaction, which is utilized to synthesize a mixture of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylate and its tautomeric isomer. This synthesis process leverages the reactivity of S-methylisothiourea hemisulfate salt with 2-(gem-disubstituted)methylene-3-oxoesters, accessible through the Lehnert procedure for Knoevenagel-type condensation (Nishimura et al., 2011).

Molecular Structure Analysis

The molecular and electronic structure of derivatives, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine synthesized from 5-Methyl-2-(methylthio)pyrimidine, has been elucidated through spectroscopic studies and Density Functional Theory (DFT) calculations. These studies provide insights into the compound's vibrational modes and potential energy distribution, enhancing the understanding of its molecular structure (Krishna Murthy et al., 2019).

Chemical Reactions and Properties

The chemical reactivity and properties of 5-Methyl-2-(methylthio)pyrimidine derivatives have been explored through various synthetic routes. For example, reactions involving thiouronium salts with (ethoxymethylidene)malononitrile and [bis(methylthio)methylidene]malononitrile have led to the formation of highly substituted pyrimidines and fused-heterocycle derivatives, showcasing the compound's versatile chemical behavior (Masquelin et al., 1998).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of 5-Methyl-2-(methylthio)pyrimidine in various environments. The compound's solid-state crystal structure features interactions such as C-H⋯O and π···π interactions, which are significant for its physical properties analysis. Studies employing single crystal X-ray diffraction have been instrumental in this regard (Krishna Murthy et al., 2019).

Chemical Properties Analysis

5-Methyl-2-(methylthio)pyrimidine exhibits a range of chemical properties, including reactivity towards various nucleophiles and electrophiles, which are essential for its application in synthetic chemistry. The compound's ability to undergo cyclocondensation reactions and its reactivity profile have been thoroughly investigated to understand its chemical properties better (Nishimura et al., 2011).

Scientific Research Applications

  • Synthetic Applications :

    • Synthesis of Mercaptopurine and Pentaaza-as-Indacene Analogues : A method involving 7-methylthiopyrazolo[1,5-a]pyrimidines has been developed for synthesizing mercaptopurine and pentaaza-as-indacene analogues, demonstrating the synthetic potential of these compounds (Elgemeie et al., 1994).
    • Synthesis of Thieno[2,3-d]pyrimidines : Intramolecular cyclisation of certain pyrimidine intermediates has been employed for synthesizing thieno[2,3-d]pyrimidines, a process with implications for drug discovery and the synthesis of new nitrogen-containing compounds (Clark et al., 1993).
    • Butylaminolysis of Substituted Methoxy- and Methylthio-Pyrimidines : This process leads to the production of n- and t-butyl-aminopyrimidines, with the reactivity being affected by different substituents (Brown & Forster, 1966).
  • Medicinal Chemistry :

    • Stability of DNA and RNA Structures : Methyl substitution in pyrimidines, such as in 5-Methyl-2-(methylthio)pyrimidine, increases DNA stability by enhancing base stacking and molecular stability (Sowers et al., 1987).
    • Triple-Helix Formation : 5-methyl substitution in 2′-O-methyloligo(pyrimidine)nucleotides enhances the stability of triple-helices, especially at low salt concentrations, which is significant for nucleic acid-based therapeutics (Shimizu et al., 1994).
    • Antitumor Properties : Certain pyrimidine derivatives exhibit potential antitumor properties and influence on DNA methylation, which is crucial for cancer research and therapy development (Grigoryan et al., 2012).
  • Materials Science :

    • Pyrimidine-Based Antimicrobials : New antimicrobial additives based on pyrimidine derivatives have been synthesized and tested for their efficacy in surface coatings and printing ink pastes, showing promising antimicrobial effects (El‐Wahab et al., 2015).

Safety And Hazards

“5-Methyl-2-(methylthio)pyrimidine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of “5-Methyl-2-(methylthio)pyrimidine” research could involve the development of novel scaffolds of triazole-pyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

5-methyl-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-5-3-7-6(9-2)8-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMROJJZKKIPDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595773
Record name 5-Methyl-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(methylthio)pyrimidine

CAS RN

100114-24-7
Record name 5-Methyl-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
ME Angiolelli, AL Casalnuovo, TP Selby - Synlett, 2000 - thieme-connect.com
Benzylzinc reagents undergo palladium-catalyzed crosscoupling reactions with methylthio-substituted N-heterocycles in moderate to good yields. 2-(Methylthio) pyrimidines are …
Number of citations: 54 www.thieme-connect.com
L Strekowski, RL Wydra, L Janda… - The Journal of Organic …, 1991 - ACS Publications
Highly regioselective bromination reactions of polymethylpyrimidines Page 1 5610 J. Org. Chem. 56, 5610-5614 H3C,), 2.4 (m, Met H2CJ, 2.48 (s, (5Me)Th: H3C), 2.78 (t,Histam: HjCe), …
Number of citations: 26 pubs.acs.org
M Chatzopoulou, D Conole, E Emer, JA Rowley… - Bioorganic & Medicinal …, 2022 - Elsevier
A therapeutic approach that holds the potential to treat all Duchenne muscular dystrophy (DMD) patient populations is utrophin modulation. Ezutromid, a first generation utrophin …
Number of citations: 3 www.sciencedirect.com
M Mosrin, P Knochel - Chemistry–A European Journal, 2009 - Wiley Online Library
Efficient zincation and magnesiation of chlorinated pyrimidines can be performed at convenient temperatures (eg, 25 and 55 C) by using TMPMgCl⋅LiCl and TMP 2 Zn⋅2 MgCl 2 ⋅2 …
HM Gordhan, ST Miller, DC Clancy, M Ina… - Journal of Medicinal …, 2023 - ACS Publications
An unmet medical need remains for patients suffering from dry eye disease (DED). A fast-acting, better-tolerated noncorticosteroid anti-inflammatory eye drop could improve patient …
Number of citations: 2 pubs.acs.org
J De Houwer, BUW Maes - Synthesis, 2014 - thieme-connect.com
Aryl (di) azinyl-and bis (di) azinylmethane motifs are important as they are found in a number of pharmaceuticals and their precursors. An exhaustive overview of transition metal-…
Number of citations: 15 www.thieme-connect.com

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